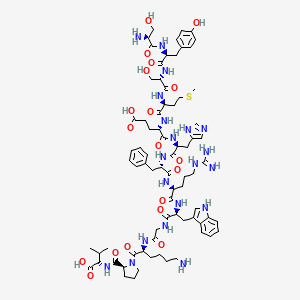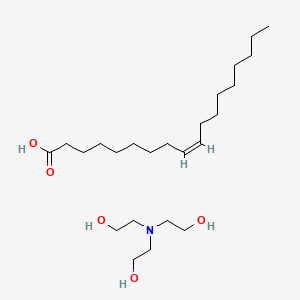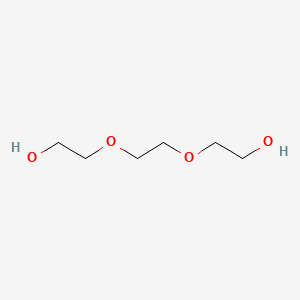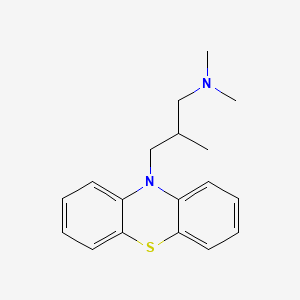
ピメル酸ジフェニルアミド 106
概要
説明
科学的研究の応用
Chemistry: TC-H 106 is used as a chemical probe to study the role of histone deacetylase 3 in gene silencing .
Biology: In biological research, TC-H 106 is used to prolong histone acetylation in cell cultures, making it a valuable tool for studying chromatin remodeling .
Medicine: In medical research, TC-H 106 has been used to correct frataxin deficiency in a Friedreich ataxia mouse model .
Industry: In the pharmaceutical industry, TC-H 106 is used in the development of drugs targeting histone deacetylases .
作用機序
TC-H 106は、クラスIヒストン脱アセチル化酵素を阻害することで効果を発揮します。 この阻害は、ヒストンからのアセチル基の除去を防ぎ、ヒストンアセチル化を延長し、遺伝子発現を変化させます . TC-H 106の分子標的には、ヒストン脱アセチル化酵素1、ヒストン脱アセチル化酵素2、およびヒストン脱アセチル化酵素3が含まれます .
生化学分析
Biochemical Properties
Pimelic Diphenylamide 106 has a preference toward HDAC3 with a Ki of 14 nM, which is 15 times lower than the Ki for HDAC1 . It exhibits weaker inhibitory activities against HDAC8 . This specificity towards HDAC3 suggests that Pimelic Diphenylamide 106 interacts with this enzyme more readily, potentially affecting the acetylation state of histones and other proteins in the cell .
Cellular Effects
Pimelic Diphenylamide 106 has been shown to restore frataxin levels in cells from Friedreich’s ataxia patients and in a GAA repeat-based Friedreich’s ataxia mouse model . This suggests that Pimelic Diphenylamide 106 can influence gene expression and cellular metabolism by altering the acetylation state of histones and other proteins .
Molecular Mechanism
The molecular mechanism of Pimelic Diphenylamide 106 involves its slow, tight-binding inhibition of class I HDACs . By inhibiting these enzymes, Pimelic Diphenylamide 106 can alter the acetylation state of histones and other proteins, thereby influencing gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of Pimelic Diphenylamide 106 have been shown to exceed the time of direct exposure in both cellular and animal models . This suggests that Pimelic Diphenylamide 106 may have long-term effects on cellular function, potentially due to its slow, tight-binding inhibition of HDACs .
Metabolic Pathways
Given its role as an HDAC inhibitor, it is likely that Pimelic Diphenylamide 106 influences metabolic pathways through its effects on protein acetylation .
Subcellular Localization
Given its role as an HDAC inhibitor, it is likely that Pimelic Diphenylamide 106 localizes to the nucleus where it can exert its effects on histone and protein acetylation .
準備方法
合成経路と反応条件: TC-H 106の合成は、2-アミノフェニルと4-メチルフェニルヘプタンジアミドの反応を含みます。 反応条件は通常、ジメチルスルホキシドやエタノールなどの溶媒を使用し、溶解性を高めるために超音波支援が行われます .
工業的生産方法: TC-H 106の工業的生産は、同様の合成経路に従いますが、より大規模で行われます。 この化合物は粉末形で-20℃で保管され、ジメチルスルホキシドまたはエタノールに溶解して使用できます .
化学反応の分析
反応の種類: TC-H 106は、主にヒストン脱アセチル化酵素との阻害反応を起こします。 クラスIIヒストン脱アセチル化酵素に対しては活性は示しません .
一般的な試薬と条件: この化合物は、ウシ胎児血清とHEPES緩衝液を含む細胞培養培地で使用されます。 5%二酸化炭素中で37℃で24時間インキュベートされます .
生成される主な生成物: TC-H 106とヒストン脱アセチル化酵素の反応から生成される主な生成物は、高アセチル化ヒストンH3です .
科学研究アプリケーション
化学: TC-H 106は、遺伝子サイレンシングにおけるヒストン脱アセチル化酵素3の役割を調べるための化学プローブとして使用されます .
生物学: 生物学研究では、TC-H 106は細胞培養におけるヒストンアセチル化を延長するために使用され、クロマチンリモデリングの研究のための貴重なツールとなります .
医学: 医学研究では、TC-H 106は、フリードライヒ失調症マウスモデルにおけるフラタキシン欠損を修正するために使用されてきました .
類似化合物との比較
特性
IUPAC Name |
N'-(2-aminophenyl)-N-(4-methylphenyl)heptanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-15-11-13-16(14-12-15)22-19(24)9-3-2-4-10-20(25)23-18-8-6-5-7-17(18)21/h5-8,11-14H,2-4,9-10,21H2,1H3,(H,22,24)(H,23,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKBRPXPNAKVEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581754 | |
| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937039-45-7 | |
| Record name | N~1~-(2-Aminophenyl)-N~7~-(4-methylphenyl)heptanediamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















